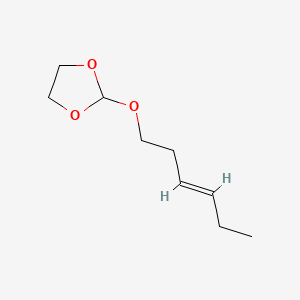

(E)-2-(3-Hexenyloxy)-1,3-dioxolane

Description

Contextualization within Cyclic Acetal (B89532) Chemistry and Alkenyl Ethers

The core of the molecule is the 1,3-dioxolane (B20135) ring, a type of cyclic acetal. cdnsciencepub.comnih.gov Cyclic acetals are most commonly formed by the reaction of an aldehyde or a ketone with a diol, such as ethylene (B1197577) glycol. wikipedia.org In the case of (E)-2-(3-Hexenyloxy)-1,3-dioxolane, the structure can be viewed as a derivative of a cyclic orthoester. Orthoesters are compounds that feature three alkoxy groups attached to the same carbon atom and are known for their reactivity and utility in synthesis. semanticscholar.orgresearchgate.net

The side chain, (E)-3-hexenyloxy, classifies the molecule as an alkenyl ether. Alkenyl ethers are valuable building blocks in organic synthesis, known for their participation in a variety of transformations. rsc.org The (E) designation specifies the stereochemistry of the double bond, indicating that the substituents are on opposite sides, a crucial detail for its spatial arrangement and potential reactivity. organic-chemistry.org

Significance of Dioxolane Moieties in Synthetic Design and Functional Group Interconversions

Dioxolane moieties are of paramount importance in synthetic organic chemistry, primarily for their role as protecting groups for carbonyl compounds (aldehydes and ketones). wikipedia.orgthieme-connect.de The formation of a dioxolane is a reversible process, typically achieved under acidic conditions, and the resulting acetal is stable to a wide range of nucleophilic and basic reagents. thieme-connect.de This stability allows chemists to perform reactions on other parts of a complex molecule without affecting a carbonyl group. The protecting group can then be removed by acid-catalyzed hydrolysis to regenerate the original carbonyl functionality. organic-chemistry.org

Beyond their use as protecting groups, the 1,3-dioxolane ring can be a precursor to other functional groups. For instance, the radical-mediated addition of dioxolane to unsaturated systems is a known method for carbon-carbon bond formation. ethz.ch Furthermore, the reactivity of 2-alkoxy-1,3-dioxolanes, a category to which the title compound belongs, has been explored in acylation reactions. umn.edu

Overview of Stereochemical Considerations in Alkenyl-Substituted Organic Compounds

The synthesis of (E)-alkenyl ethers with high stereoselectivity is a significant area of research in organic synthesis. amanote.com Various methods have been developed to control the geometry of the double bond, often employing transition metal catalysts. organic-chemistry.org The ability to selectively synthesize the (E)-isomer over the (Z)-isomer is crucial for the total synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity.

Research Landscape and Knowledge Gaps Pertaining to this compound and Analogues

A comprehensive review of the scientific literature reveals that while the constituent parts of this compound, namely 1,3-dioxolanes and (E)-alkenyl ethers, are well-studied, specific research on this particular compound is scarce. habitablefuture.orgchemspider.com Much of the available information pertains to the general properties and reactions of the broader classes of compounds to which it belongs.

Data Tables

Table 1: Physical and Chemical Properties of 1,3-Dioxolane

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₂ | nih.gov |

| Molar Mass | 74.08 g/mol | nih.gov |

| Boiling Point | 75 °C | cdnsciencepub.com |

| Melting Point | -95 °C | nih.gov |

| Density | 1.06 g/cm³ | cdnsciencepub.com |

| Appearance | Clear, colorless liquid | nih.gov |

Table 2: Spectroscopic Data for the 1,3-Dioxolane Ring

| Type of Spectroscopy | Characteristic Signals | Reference |

| ¹H NMR (CDCl₃) | δ ~4.8 (s, 2H, O-CH₂-O), ~3.9 (m, 4H, O-CH₂-CH₂-O) | chemicalbook.com |

| ¹³C NMR (CDCl₃) | δ ~95 (t, O-CH₂-O), ~65 (t, O-CH₂-CH₂-O) | nih.govbeilstein-journals.org |

| Infrared (IR) | ~2880 cm⁻¹ (C-H stretch), ~1100-1200 cm⁻¹ (C-O stretch) | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

93919-13-2 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-[(E)-hex-3-enoxy]-1,3-dioxolane |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-10-9-11-7-8-12-9/h3-4,9H,2,5-8H2,1H3/b4-3+ |

InChI Key |

OEGZLVQKMGBRDZ-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCOC1OCCO1 |

Canonical SMILES |

CCC=CCCOC1OCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for E 2 3 Hexenyloxy 1,3 Dioxolane

Strategies for the Formation of 1,3-Dioxolane (B20135) Ring Systems

The 1,3-dioxolane ring is a common heterocyclic motif, and numerous methods for its synthesis have been developed. These strategies often involve the formation of an acetal (B89532) or ketal from a 1,2-diol and a carbonyl compound or its equivalent.

Condensation Reactions of 1,2-Diols with Carbonyl Precursors

The most direct and widely used method for the synthesis of 1,3-dioxolanes is the condensation of a 1,2-diol with an aldehyde or a ketone. wikipedia.org This reaction is a cornerstone of organic synthesis, often employed for the protection of carbonyl groups or diols. pearson.com

The condensation reaction is typically catalyzed by an acid. organic-chemistry.org Both Brønsted and Lewis acids can be effective. Common Brønsted acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). tno.nltacr.cz Lewis acids such as zirconium tetrachloride (ZrCl₄) have also been shown to be highly efficient and chemoselective catalysts for acetalization. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub This is followed by the nucleophilic attack of one of the hydroxyl groups of the 1,2-diol to form a hemiacetal intermediate. pressbooks.pub Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates an oxonium ion. libretexts.orgpressbooks.pub Finally, intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the 1,3-dioxolane ring. libretexts.org

The choice of catalyst can be crucial and may depend on the specific substrates and the desired reaction conditions. For instance, solid acid catalysts like sulfonated graphene or Dowex 50WX8 have been employed to facilitate cleaner and more environmentally friendly reactions. researchgate.net

The formation of 1,3-dioxolanes from 1,2-diols and carbonyl compounds is a reversible reaction. libretexts.orgpressbooks.pub To drive the equilibrium towards the product side, the water generated during the reaction must be removed. libretexts.orgnumberanalytics.com Several techniques are commonly employed for this purpose:

Azeotropic Distillation: A common laboratory and industrial method involves refluxing the reaction in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609). A Dean-Stark apparatus is used to continuously remove the water as it is formed. organic-chemistry.org

Dehydrating Agents: Chemical drying agents can be added to the reaction mixture to sequester water. These include molecular sieves, anhydrous salts like sodium sulfate (B86663) or calcium chloride, or orthoesters such as triethyl orthoformate, which react with water. organic-chemistry.orgresearchgate.net

Pervaporation: In some industrial processes, pervaporation membranes can be used to selectively remove water from the reaction mixture, thereby shifting the equilibrium towards the formation of the acetal. tno.nl

Optimizing the reaction conditions, such as temperature, catalyst loading, and the method of water removal, is essential for achieving high yields of the desired 1,3-dioxolane. tacr.cz

Transacetalization Approaches

Transacetalization is another valuable method for the synthesis of 1,3-dioxolanes. This approach involves the reaction of a 1,2-diol with an existing acetal or ketal, typically in the presence of an acid catalyst. mdpi.comscielo.br This method is particularly useful when the corresponding carbonyl compound is volatile or unstable. For example, 2,2-dimethoxypropane (B42991) can react with a diol to form the corresponding acetone (B3395972) ketal (an acetonide), with the advantage that the byproducts, methanol (B129727) and acetone, are volatile and easily removed. scielo.br

The reaction can also be performed intramolecularly, where a molecule containing both a diol and an acetal moiety can rearrange to form a new cyclic acetal. mdpi.com Catalysts such as p-toluenesulfonic acid are often used to promote this transformation. mdpi.com The efficiency of transacetalization can be influenced by the nature of the substrates and the reaction conditions.

Ring-Opening Reactions of Epoxides with Ketones

An alternative strategy for the formation of 1,3-dioxolanes involves the reaction of epoxides with ketones, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). nih.gov This reaction proceeds via the Lewis acid-promoted opening of the epoxide ring, followed by the nucleophilic attack of the ketone's carbonyl oxygen. The subsequent ring closure forms the 1,3-dioxolane. This method can be highly stereoselective, with the stereochemistry of the epoxide being retained in the product. nih.gov

Electron transfer-induced ring-opening of α-epoxyketones in the presence of a ketone as a nucleophile can also lead to the formation of 1,3-dioxolanes. nih.govclockss.org This photochemical approach can offer high stereoselectivity. clockss.org Furthermore, catalysts like graphene oxide have been shown to facilitate the synthesis of 1,3-dioxolanes from epoxides and ketones under ultrasonic irradiation. researchgate.net

Stereoselective Construction of the (E)-3-Hexenyloxy Chain

The synthesis of the (E)-3-hexenyloxy side chain requires the stereoselective formation of an (E)-alkene. This is typically achieved through the synthesis of (E)-3-hexen-1-ol, which can then be coupled with a suitable precursor to form the ether linkage.

Several methods are available for the stereoselective synthesis of (E)-alkenyl alcohols. One common approach is the reduction of an alkyne. For example, the reduction of 3-hexyn-1-ol (B147329) with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) selectively produces (E)-3-hexen-1-ol. tandfonline.com

Another powerful method for constructing trisubstituted alkenes with high stereoselectivity is the Suzuki coupling reaction. For instance, the reaction of an alkenylborane with an appropriate halide can form the desired C-C bond with retention of the double bond geometry. acs.org

Once (E)-3-hexen-1-ol is obtained, the ether linkage can be formed through a Williamson ether synthesis. This involves the deprotonation of the alcohol with a base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a suitable electrophile, such as 2-bromo-1,3-dioxolane, to yield the target molecule, (E)-2-(3-Hexenyloxy)-1,3-dioxolane. The synthesis of various ether derivatives using this fundamental reaction is well-established. tue.nlrsc.orgeurjchem.comresearchgate.net

Control of (E)-Alkene Geometry in Oxygenated Systems

Achieving the specific (E)-geometry of the carbon-carbon double bond in the hexenyloxy side chain is a critical aspect of the synthesis. The primary strategies involve either the use of stereoselective reactions to build the alkene or starting with a precursor that already contains the desired (E)-double bond.

One effective method is the stereoselective reduction of an alkyne. For instance, the reduction of 3-hexyn-1-ol using a dissolving metal reduction, such as sodium in liquid ammonia, preferentially yields (E)-3-hexen-1-ol. This alcohol is a key intermediate that can be subsequently incorporated into the final molecule.

Alternatively, modern catalytic methods can provide high stereoselectivity. While many methods focus on Z-selective synthesis, copper-catalyzed reactions have shown utility in forming (E)-alkenyl systems. For example, the copper-catalyzed oxidation of sodium sulfinates with alkenes yields (E)-alkenyl sulfones. organic-chemistry.org An analogous approach involving an oxygen nucleophile could be envisioned to form the (E)-alkenyl ether directly. Another approach involves the nickel-phosphine complex-catalyzed coupling of Grignard reagents with 1,3-diethoxy-1-propene, which has been shown to produce (E)-1-alkenyl ethers stereoselectively. amanote.com

A further strategy is the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons reaction. By selecting the appropriate phosphonate (B1237965) ylide (e.g., those stabilized by electron-withdrawing groups), it is possible to favor the formation of the thermodynamically more stable (E)-alkene when reacting with an appropriate aldehyde.

Enantioselective and Diastereoselective Methods for Alkenyl Ether Synthesis

The target molecule possesses a chiral center at the C2 position of the 1,3-dioxolane ring. Therefore, controlling the stereochemistry at this center is essential for producing enantiomerically pure or enriched material.

Enantioselective Methods: Enantioselectivity can be introduced during the formation of the dioxolane ring. The use of a chiral Brønsted acid or a chiral Lewis acid catalyst can facilitate the asymmetric acetalization of an aldehyde precursor, such as (E)-3-hexenyloxyacetaldehyde, with ethylene (B1197577) glycol. Although this specific transformation is not widely documented, the principle of chiral acid-catalyzed acetalization is established for other systems.

Another powerful approach is to employ a chiral auxiliary. For example, reacting the aldehyde precursor with a chiral diol, instead of ethylene glycol, would result in a diastereomeric mixture of chiral dioxolanes that could potentially be separated. Subsequent transacetalization with ethylene glycol would then yield the enantiomerically enriched target compound.

Diastereoselective Methods: If additional stereocenters were present in the hexenyloxy chain, diastereoselective control would become crucial. Diastereoselectivity is often governed by steric and electronic effects inherent in the substrates and reagents. nih.gov For instance, in a sequential synthesis, the creation of a new stereocenter can be influenced by existing ones in the molecule, a principle known as substrate-controlled diastereoselection. The choice of reagents and reaction conditions plays a pivotal role in maximizing the formation of the desired diastereomer.

Integration of Dioxolane Formation with Hexenyloxy Side Chain Attachment

A one-pot synthesis could involve the generation of the key aldehyde intermediate in the same reaction vessel where the dioxolane ring is formed. For example, a protected alcohol could be deprotected in situ to reveal (E)-3-hexen-1-ol, which is then oxidized to the corresponding aldehyde. Without isolation, the addition of ethylene glycol and an acid catalyst would initiate acetalization to yield the final product.

Cascade reactions offer an even more elegant approach. A hypothetical cascade could begin with a three-component assembly. The reaction of an alkene, a carboxylic acid, and a silyl (B83357) enol ether in the presence of a hypervalent iodine reagent can lead to the stereoselective formation of substituted 1,3-dioxolanes. mdpi.com Adapting this methodology could allow for the direct construction of the desired substituted dioxolane from simpler starting materials in a single, orchestrated sequence. Another potential cascade involves the Lewis acid-catalyzed reaction of an epoxide with a ketone to form a 1,3-dioxolane, a process that could be adapted for this synthesis. acs.org

A more traditional and often more reliable approach involves a stepwise, sequential synthesis. Two primary pathways are logical for constructing this compound.

Pathway A: Etherification followed by Acetalization

Synthesis of (E)-3-hexen-1-ol: This key intermediate can be prepared with high stereoselectivity, for example, by the reduction of methyl (E)-hex-3-enoate with a reagent like lithium aluminum hydride. chemicalbook.com

Formation of the Alkoxy Aldehyde: The (E)-3-hexen-1-ol is then reacted with an acetaldehyde (B116499) equivalent, such as 2-bromoacetaldehyde diethyl acetal, via a Williamson ether synthesis. Subsequent hydrolysis of the acetal under acidic conditions would yield (E)-3-hexenyloxyacetaldehyde.

Dioxolane Formation: The final step is the acid-catalyzed acetalization of (E)-3-hexenyloxyacetaldehyde with ethylene glycol to afford the target molecule. imist.maorganic-chemistry.org

Pathway B: Acetalization followed by Etherification

Synthesis of a Reactive Dioxolane: A common starting material is 2-(bromomethyl)-1,3-dioxolane, which can be synthesized from glycerol (B35011).

Synthesis of (E)-3-hexen-1-ol: This intermediate is prepared as described above.

Williamson Ether Synthesis: The sodium salt of (E)-3-hexen-1-ol (formed by reaction with a strong base like sodium hydride) is reacted with 2-(bromomethyl)-1,3-dioxolane to form the C-O ether bond, yielding the target product. This pathway, however, assembles the atoms in a different order, leading to 2-(((E)-hex-3-en-1-yloxy)methyl)-1,3-dioxolane, a structural isomer of the target compound. To obtain the specified target, Pathway A or a direct acetalization of (E)-3-hexenyloxyacetaldehyde is the correct approach.

Catalytic Systems in the Synthesis of this compound

The final and crucial step in several synthetic routes is the formation of the 1,3-dioxolane ring via acetalization. This reaction is almost universally catalyzed by acids.

Homogeneous acid catalysts are widely employed for the acetalization of aldehydes and ketones with ethylene glycol due to their high activity and solubility in common organic solvents. imist.ma The mechanism involves the protonation of the carbonyl oxygen by the acid, which activates the carbonyl carbon towards nucleophilic attack by one of the hydroxyl groups of ethylene glycol. vaia.com A subsequent intramolecular cyclization and elimination of water yields the stable 1,3-dioxolane ring. vaia.com

Brønsted Acids: Commonly used Brønsted acids include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). imist.maacs.org These catalysts are effective, but their high acidity can sometimes lead to side reactions, particularly with sensitive substrates containing double bonds. rsc.org The reaction is typically performed in a solvent like toluene or benzene with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. organic-chemistry.orgrsc.org

Lewis Acids: A variety of Lewis acids can also effectively catalyze dioxolane formation, often under milder conditions than strong Brønsted acids. Examples include boron trifluoride etherate (BF₃·OEt₂), zirconium tetrachloride (ZrCl₄), erbium triflate (Er(OTf)₃), and indium(III) trifluoromethanesulfonate. organic-chemistry.orgresearchgate.net Lewis acids activate the carbonyl group by coordinating to the oxygen atom. Their chemoselectivity can be advantageous, potentially allowing for the acetalization of an aldehyde in the presence of other acid-sensitive functional groups.

The choice of catalyst can significantly impact the yield and purity of the final product. Below is a table summarizing various homogeneous catalysts used for the formation of 1,3-dioxolanes from carbonyl compounds.

| Catalyst | Substrate Example | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Furfural | Benzene, reflux | 87 | rsc.org |

| Tartaric Acid | Furfural | Benzene, reflux | 98 | rsc.org |

| Hydrochloric Acid (HCl) | Benzaldehyde | Methanol, 0.1 mol% | >99 (conversion) | acs.org |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Various aldehydes/ketones | Dichloromethane | - | researchgate.net |

| Zirconium Tetrachloride (ZrCl₄) | Various carbonyls | Dichloromethane, RT | 85-98 | organic-chemistry.org |

| Erbium Triflate (Er(OTf)₃) | Various acetals (cleavage) | Wet nitromethane (B149229), RT | 88-95 | organic-chemistry.org |

| Platinum complexes | α,β-Unsaturated carbonyls | Dichloromethane, reflux | - | imist.ma |

This table presents data for analogous acetalization reactions to illustrate catalyst efficacy.

Heterogeneous Catalysts for Improved Sustainability

The synthesis of 2-substituted-1,3-dioxolanes, such as this compound, traditionally relies on homogeneous acid catalysts. However, these catalysts often present challenges related to separation, recovery, and corrosion. researchgate.net Heterogeneous catalysts offer a compelling alternative, providing advantages such as ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.

Several classes of solid acid catalysts have demonstrated efficacy in acetalization and transacetalization reactions, which are key steps in the formation of the dioxolane ring. These include:

Zeolites: These microporous aluminosilicate (B74896) minerals are robust catalysts with well-defined pore structures that can impart shape selectivity. Zeolites such as USY, HBeta, and HZSM-5 have been successfully employed in the transacetalization of glycerol with 2,2-dimethoxypropane to produce solketal, a structurally related 1,3-dioxolane derivative. scielo.br The acidity and the ratio of strong to weak acid sites on the zeolite surface can influence the catalytic activity and selectivity. scielo.br For the synthesis of this compound, a plausible route involves the transacetalization of a simple 2,2-dialkoxy-1,3-dioxolane with (E)-3-hexen-1-ol in the presence of an acidic zeolite.

Heteropolyacids (HPAs): HPAs and their salts are highly acidic and can be supported on various materials to create stable and reusable heterogeneous catalysts. For instance, cesium-substituted dodecatungstophosphoric acid (Cs2.5H0.5PW12O40) supported on K10 clay has been used for the cycloaddition of epichlorohydrin (B41342) with acetone to form a chloromethyl-substituted dioxolane. researchgate.net This type of catalyst could be adapted for the synthesis of the target molecule, potentially through the reaction of an appropriate epoxide precursor with (E)-3-hexen-1-ol.

Montmorillonite (B579905) Clay: Acid-activated clays (B1170129) like montmorillonite K10 are inexpensive and effective catalysts for acetal formation. researchgate.net They have been used in the synthesis of various 1,3-dioxolanes, often under solvent-free and microwave-assisted conditions, which aligns with green chemistry principles.

The table below summarizes the application of various heterogeneous catalysts in reactions analogous to the synthesis of this compound.

| Catalyst | Reactants | Product | Key Findings |

| Zeolites (USY, HBeta, HZSM-5) | Glycerol, 2,2-dimethoxypropane | Solketal | High conversion (up to 97%) and selectivity under mild, solvent-free conditions. Catalyst reusability demonstrated. scielo.br |

| Cs-DTP on K10 Clay | Epichlorohydrin, Acetone | 2-Chloromethyl-2-methyl-1,3-dioxolane | Effective for cycloaddition reactions to form dioxolane rings. researchgate.net |

| Montmorillonite K10 | Aldehydes/Ketones, Ethylene Glycol | 2-Substituted-1,3-dioxolanes | Efficient under solvent-free, microwave-assisted conditions. semanticscholar.org |

Green Chemistry Considerations in Synthetic Protocols

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be implemented.

A significant portion of chemical waste originates from the use of volatile organic solvents. Conducting reactions under solvent-free conditions is a key goal of green chemistry. rsc.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions in the absence of a solvent. For example, the synthesis of 2-substituted-1,3-dioxolanes has been efficiently achieved by reacting aldehydes with ethylene glycol in the presence of copper sulfate under solvent-free microwave irradiation. semanticscholar.org This approach not only reduces waste but can also lead to shorter reaction times and improved energy efficiency.

The use of bio-based solvents is another promising avenue. Compounds derived from renewable resources, such as 5-methyl-1,3-dioxolane-4-one (derived from lactic acid and formaldehyde), are being explored as green reaction media. rsc.org While not directly a solvent-free approach, the use of such benign and renewable solvents can significantly improve the environmental profile of the synthesis.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. whiterose.ac.uk Reactions with high atom economy are inherently less wasteful.

The synthesis of this compound can be designed to maximize atom economy. For instance, a direct addition reaction of a suitable precursor would be highly atom-economical. A hypothetical reaction involving the direct addition of (E)-3-hexen-1-ol to a reactive dioxolane species would, in principle, have 100% atom economy.

The table below illustrates the atom economy for a hypothetical synthesis of this compound via a transacetalization reaction.

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | % Atom Economy |

| 2,2-Dimethoxy-1,3-dioxolane | (E)-3-Hexen-1-ol | This compound | Methanol | 75.3% |

| Calculation based on molecular weights |

By carefully selecting catalysts and reaction conditions, and by prioritizing atom-economical synthetic routes, the production of this compound can be aligned with the principles of sustainable chemistry.

Reaction Mechanisms and Chemical Reactivity of E 2 3 Hexenyloxy 1,3 Dioxolane

Dioxolane Ring Reactivity

The 1,3-dioxolane (B20135) ring acts as a protective group for a carbonyl functional group and exhibits reactivity characteristic of acetals and orthoesters, centered on the C2 position.

Acid-Catalyzed Hydrolysis and Deprotection Mechanisms

The primary reaction of the 1,3-dioxolane moiety is its hydrolysis under acidic conditions, which serves to deprotect the original carbonyl compound. This process is a fundamental transformation in organic synthesis. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of one of the ring's oxygen atoms by an acid catalyst, followed by the cleavage of the C2-O bond. This ring-opening step generates a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water on the carbocation, followed by the release of ethylene (B1197577) glycol and deprotonation, yields the parent aldehyde (in this case, corresponding to the formyl group) and regenerates the acid catalyst. youtube.com

The rate of hydrolysis is dependent on the pH of the medium and the stability of the intermediate carbocation. Various acid catalysts can be employed, from aqueous mineral acids to Lewis acids in aprotic media. organic-chemistry.orgacs.org For instance, cerium(III) triflate in wet nitromethane (B149229) is effective for the chemoselective cleavage of acetals under nearly neutral conditions. organic-chemistry.org

Nucleophilic and Electrophilic Ring-Opening Reactions

Beyond hydrolysis, the dioxolane ring can be opened by various nucleophiles, typically following acid activation. The generation of the electrophilic oxocarbenium ion intermediate is key to this reactivity. mdpi.com This intermediate can be trapped by nucleophiles other than water, such as alcohols or thiols, leading to the formation of mixed acetals or thioacetals. researchgate.net

Electrophilic attack primarily involves the protonation of the ring oxygens, which initiates the ring-opening process as described above. However, the C2 position itself can exhibit nucleophilic character under certain conditions. For instance, the C-H bond at the C2 position can be abstracted by radical initiators, generating a dioxolanyl radical. This radical species can then add to electron-deficient alkenes in a radical chain mechanism, demonstrating a different mode of reactivity. nsf.gov

Transacetalization Processes and Exchange Reactions

Transacetalization is an equilibrium process where the glycol component of the acetal (B89532) is exchanged with another diol or alcohol in the presence of an acid catalyst. acs.org For (E)-2-(3-Hexenyloxy)-1,3-dioxolane, this would involve reacting the compound with a different diol (e.g., 1,3-propanediol) or excess alcohol under acidic conditions, leading to the formation of a new acetal or orthoester. acs.orgrsc.org

This process is driven by the relative concentrations of the reactants and products and can be used to switch protecting groups or synthesize different acetal derivatives. lookchem.com Catalysts such as indium(III) triflate have been shown to be effective in promoting such exchange reactions. acs.orgacs.org

Reactivity of the (E)-3-Hexenyloxy Alkene Moiety

The trans-configured double bond in the hexenyl side chain undergoes reactions typical of a non-conjugated alkene, often with high stereoselectivity.

Stereoselective Additions to the Double Bond (e.g., Hydroboration, Halogenation)

The alkene moiety is susceptible to various addition reactions. The stereochemistry of the (E)-double bond plays a crucial role in determining the stereochemical outcome of the products.

Hydroboration-Oxidation: The reaction of the alkene with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and a base, results in the anti-Markovnikov addition of water across the double bond. The reaction proceeds via a syn-addition of the H-B bond across the alkene face. For the (E)-3-hexenyl group, this would lead to the formation of (E)-hexene-1,4-diol derivatives with specific diastereoselectivity at the newly formed stereocenters. The stereoselectivity is often high, favoring the formation of one diastereomer. msu.edu

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to the (E)-alkene proceeds through a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion results in a net anti-addition. This stereospecificity would convert the (E)-alkene into a dibromo- or dichloro-alkane with a defined relative stereochemistry (anti-diastereomer). scielo.org.boresearchgate.net

Table 1: Representative Stereoselective Additions to Alkenes

| Reaction | Reagents | Stereochemistry | Product Type |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Syn-addition | Alcohol (Anti-Markovnikov) |

| Halogenation | Br₂ in CCl₄ | Anti-addition | Vicinal dihalide |

| Epoxidation | m-CPBA | Syn-addition | Epoxide |

Cycloaddition Reactions and Pericyclic Processes

The double bond can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org

[2+2] Cycloadditions: Thermally, [2+2] cycloadditions between two alkenes are generally forbidden by orbital symmetry rules. However, they can occur under photochemical activation. Irradiation of the alkene in the presence of another alkene can lead to the formation of a cyclobutane (B1203170) ring. openstax.org

[4+2] Cycloadditions (Diels-Alder Reaction): The (E)-alkene in the side chain can act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene (e.g., 1,3-butadiene). These reactions are typically stereospecific, with the geometry of the dienophile being retained in the cyclohexene (B86901) product. The reaction is thermally allowed and often proceeds readily. openstax.org The reactivity of trans-alkenes in these reactions can be influenced by factors like ring strain or substitution. nih.govnyu.eduresearchgate.net

Cyclopropanation: Reaction with carbenes or carbenoids (e.g., from diazomethane (B1218177) or Simmons-Smith reagent) would lead to the formation of a cyclopropane (B1198618) ring across the double bond. The stereochemistry of the (E)-alkene is typically retained in the product.

Interplay between Dioxolane and Alkene Functional Groups

The coexistence of the dioxolane and alkene moieties within the same molecule raises important questions of chemoselectivity and opens the door for elegant tandem and cascade transformations.

Many reagents have the potential to react with either the dioxolane or the alkene. The selective transformation of one group while leaving the other intact is a key challenge and opportunity.

Reactions at the Alkene: The alkene can undergo a variety of reactions, such as hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation, without affecting the dioxolane ring under carefully controlled conditions. For example, catalytic hydrogenation would selectively saturate the double bond to yield 2-(hexyloxy)-1,3-dioxolane.

Reactions at the Dioxolane: Conversely, the dioxolane, being an acetal, is sensitive to acidic conditions, which would lead to its hydrolysis and the deprotection of the corresponding aldehyde. This reaction can typically be performed without affecting the integrity of the alkene. The use of nickel boride has also been shown to be effective for the chemoselective deprotection of 1,3-dioxolanes. rsc.org

Table 2: Chemoselective Transformations of this compound

| Reagent(s) | Targeted Functional Group | Product |

| H₂, Pd/C | Alkene | 2-(Hexyloxy)-1,3-dioxolane |

| m-CPBA | Alkene | 2-(((2R,3R)-3-propyloxiran-2-yl)methoxy)-1,3-dioxolane |

| 1. BH₃·THF; 2. H₂O₂, NaOH | Alkene | 4-((1,3-Dioxolan-2-yloxy)methyl)hexan-1-ol |

| H₃O⁺ | Dioxolane | (E)-3-Hexenal |

The bifunctional nature of this compound is well-suited for the design of tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations involving both functional groups. bham.ac.ukwikipedia.org For instance, a hydroformylation reaction could introduce a formyl group at the alkene, which could then participate in an intramolecular reaction with the dioxolane moiety under specific conditions, leading to the formation of a cyclic product in a single pot. Another possibility involves the acid-catalyzed hydrolysis of the dioxolane to unmask the aldehyde, which could then undergo an intramolecular reaction, such as a Prins-type cyclization, with the alkene.

Role as a Synthetic Precursor and Building Block

Beyond its intrinsic reactivity, this compound can serve as a valuable starting material for the synthesis of more complex molecules.

A plethora of synthetic transformations can be performed on the alkene portion of the molecule while keeping the dioxolane ring intact, thereby preserving the protected carbonyl group for later use. organic-synthesis.com As mentioned, epoxidation of the alkene would yield an epoxide that can be opened by various nucleophiles to introduce new functionalities. Dihydroxylation would lead to a diol, which can be further derivatized. These transformations highlight the utility of the dioxolane as a robust protecting group. wikipedia.org

Table 3: Functional Group Transformations with Dioxolane Preservation

| Reaction | Reagents | Intermediate Product | Potential Subsequent Reaction |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | 2-(((2R,3R)-3-propyloxiran-2-yl)methoxy)-1,3-dioxolane | Ring-opening with a nucleophile |

| Dihydroxylation | OsO₄ (cat.), NMO | 2-((3,4-dihydroxyhexyl)oxy)-1,3-dioxolane | Oxidative cleavage to an aldehyde |

| Ozonolysis | 1. O₃; 2. DMS | 2-((2-oxoethoxy)methyl)propane-1,3-diol | Wittig reaction on the resulting aldehyde |

The derivatization of this compound can be approached from either the alkene or the dioxolane end. The alkene allows for the introduction of a wide array of functional groups through addition reactions. For example, radical addition of thiols or other radical precursors can be used to functionalize the double bond.

The dioxolane, upon hydrolysis, reveals an aldehyde. This aldehyde can then be engaged in a variety of classical carbonyl reactions, such as Wittig olefination, Grignard additions, or reductive amination, to build molecular complexity. This strategy allows the (E)-3-hexenyloxy portion of the molecule to be carried through several synthetic steps before the final unveiling and transformation of the protected carbonyl group.

Advanced Spectroscopic and Structural Elucidation of E 2 3 Hexenyloxy 1,3 Dioxolane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic compounds. For (E)-2-(3-Hexenyloxy)-1,3-dioxolane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its molecular structure.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data regarding the chemical environment of each proton and carbon atom. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the hexenyl chain and the dioxolane ring. The (E)-configuration of the double bond is typically confirmed by the large coupling constant (usually 12-18 Hz) between the vinylic protons.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships within the same spin system. For instance, it would show correlations between the protons of the ethyl group in the hexenyl chain and the adjacent vinylic proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the hexenyloxy side chain to the dioxolane ring, for example, by observing a correlation from the acetal (B89532) proton (H-2) of the dioxolane ring to the carbons of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. In the case of the (E)-isomer, NOESY can help to confirm the trans relationship of the substituents on the double bond.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|---|

| 2 | ~102 | ~5.0 | t | H-2', H-6' | C-2', C-6', C-1' |

| 4, 5 | ~65 | ~3.9-4.1 | m | H-5, H-4 | C-2 |

| 1' | ~67 | ~3.6 | t | H-2' | C-2, C-2', C-3' |

| 2' | ~29 | ~2.3 | q | H-1', H-3' | C-1', C-3', C-4' |

| 3' | ~125 | ~5.5 | m | H-2', H-4' | C-1', C-2', C-5' |

| 4' | ~135 | ~5.4 | m | H-3', H-5' | C-2', C-3', C-6' |

| 5' | ~20 | ~2.0 | quint | H-4', H-6' | C-3', C-4', C-6' |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

The 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between different envelope and twist conformations. scispace.commodgraph.co.ukcdnsciencepub.com The study of coupling constants and Nuclear Overhauser Effects (NOEs) can provide insights into the preferred conformation of the ring. For substituted dioxolanes, the substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain. deepdyve.com Variable-temperature NMR studies can also be employed to investigate the energetics of the conformational exchange processes. For the acyclic hexenyloxy chain, NMR can also provide information about the populations of different rotational isomers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₆O₃), the expected exact mass would be determined with high precision, confirming its molecular formula. chemspider.com

Mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), is invaluable for monitoring reaction progress and identifying intermediates and byproducts. The fragmentation patterns observed in the mass spectrum provide significant structural information. For acetals, a characteristic fragmentation is the loss of an alkoxy group to form a stable oxonium ion. datapdf.compsu.edursc.org

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Plausible Fragmentation Pathway |

|---|---|---|

| 172 | [M]⁺ | Molecular ion |

| 143 | [M - C₂H₅]⁺ | Loss of the ethyl group from the hexenyl chain |

| 101 | [M - C₅H₉O]⁺ | Cleavage of the hexenyloxy group |

| 87 | [C₄H₇O₂]⁺ | Formation of the dioxolanylium cation after loss of the hexenyl radical |

The fragmentation pathways of acetals can be complex, but the analysis of these fragments provides corroborating evidence for the proposed structure. datapdf.comnih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." uobasrah.edu.iq For this compound, key vibrational bands would be expected for the C-O bonds of the ether and acetal groups, the C=C double bond, and the C-H bonds.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3000-2850 | C-H stretch | Aliphatic |

| ~1670 | C=C stretch | Alkene (trans) |

| ~1150-1050 | C-O stretch | Acetal/Ether |

The presence of a strong band around 970 cm⁻¹ in the IR spectrum is highly characteristic of a trans-disubstituted alkene, providing further evidence for the (E)-geometry of the double bond. The C-O stretching region will likely show multiple strong bands characteristic of the cyclic acetal structure. docbrown.infochemicalbook.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if enantiomerically enriched)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. mdpi.comrsc.orgpageplace.de this compound itself is an achiral molecule and therefore would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by using a chiral diol to form the dioxolane ring or a chiral alcohol in the side chain, the resulting enantiomers or diastereomers would be optically active. dergipark.org.trnih.gov In such a case, ECD spectroscopy could be a powerful tool for assigning the absolute configuration. The experimental ECD spectrum would be compared with the theoretically predicted spectrum for a known configuration, allowing for an unambiguous assignment. univ-amu.fr The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores and the stereochemistry of the molecule.

X-ray Crystallography for Solid-State Structural Analysis (if crystalline derivatives are obtained)

While the direct single-crystal X-ray diffraction analysis of this compound has not been reported in the surveyed literature, likely due to its liquid nature at room temperature, the structural elucidation of its crystalline derivatives is a powerful tool for unambiguous confirmation of its molecular geometry in the solid state. X-ray crystallography provides precise data on bond lengths, bond angles, and the conformation of the molecule, which are invaluable for a complete structural characterization. carleton.edu

The preparation of a crystalline derivative, for instance, through the introduction of a suitable functional group that facilitates crystallization, would enable such an analysis. The resulting data would offer definitive proof of the stereochemistry and conformation of the dioxolane ring and its substituents.

For illustrative purposes, the crystallographic data of a representative substituted 1,3-dioxolane derivative, 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxolane, showcases the type of detailed structural information that can be obtained. semanticscholar.org In such a case, the analysis would typically reveal the conformation of the 1,3-dioxolane ring, which often adopts a twisted or envelope conformation to minimize torsional strain. nih.gov

The crystal structure would also elucidate intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the packing of the molecules in the crystal lattice. semanticscholar.org For instance, in the crystal structure of 2-dichloromethyl-2-o-methoxyphenyl-1,3-dioxolane, weak intermolecular C-H···O hydrogen bonds contribute to the stability of the crystal lattice, forming one-dimensional chains. semanticscholar.org

A hypothetical summary of crystallographic data for a crystalline derivative of this compound would be presented in a format similar to the tables below, detailing the crystal data and refinement parameters, as well as selected bond lengths and angles.

Table 1: Hypothetical Crystal Data and Structure Refinement for a Crystalline Derivative of this compound.

| Parameter | Value |

| Empirical formula | C₁₀H₉Cl₂NO₄ |

| Formula weight | 278.09 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.484(2) Å, α = 90°b = 5.650(1) Å, β = 97.889(8)°c = 20.942(5) Å, γ = 90° |

| Volume | 877.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.585 Mg/m³ |

| Absorption coefficient | 0.11 mm⁻¹ |

| F(000) | 568 |

| Crystal size | 0.36 × 0.27 × 0.21 mm |

| Theta range for data collection | 2.05 to 28.00° |

| Index ranges | -9 ≤ h ≤ 9, -7 ≤ k ≤ 7, -27 ≤ l ≤ 27 |

| Reflections collected | 6354 |

| Independent reflections | 2008 [R(int) = 0.031] |

| Completeness to theta = 28.00° | 99.4 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2008 / 0 / 163 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

| Data presented is for the representative compound 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxolane and is intended for illustrative purposes. semanticscholar.orgiucr.org |

Table 2: Selected Bond Lengths [Å] and Angles [°] for a Representative 1,3-Dioxolane Derivative.

| Bond | Length (Å) | Angle | Degrees (°) |

| O(1)-C(2) | 1.415(3) | C(5)-O(1)-C(2) | 108.5(2) |

| O(3)-C(2) | 1.412(3) | C(4)-O(3)-C(2) | 108.2(2) |

| O(1)-C(5) | 1.451(4) | O(3)-C(2)-O(1) | 105.1(2) |

| O(3)-C(4) | 1.453(4) | O(1)-C(5)-C(4) | 104.3(3) |

| C(4)-C(5) | 1.515(5) | O(3)-C(4)-C(5) | 104.5(3) |

| Data presented is for the representative compound 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxolane and is intended for illustrative purposes. semanticscholar.org |

Such a detailed structural analysis would be the definitive method for confirming the absolute configuration and preferred conformation of this compound, complementing the data obtained from spectroscopic techniques.

Applications of E 2 3 Hexenyloxy 1,3 Dioxolane in Chemical Synthesis and Materials Science Excluding Clinical/biological

Precursor in the Synthesis of Non-Biological Complex Organic Molecules

Asymmetric Synthesis of Chiral Building Blocks

The 1,3-dioxolane (B20135) ring is a common protecting group for 1,2-diols and can also be derived from aldehydes or ketones. organic-chemistry.orgchemicalbook.comorganic-chemistry.org In the context of asymmetric synthesis, chiral 1,3-dioxolanes, often derived from chiral diols, can serve as valuable chiral auxiliaries or building blocks. seed-chem.comresearchgate.net While no specific research has been published on the use of (E)-2-(3-Hexenyloxy)-1,3-dioxolane itself in asymmetric synthesis, its structure contains a chiral center at the C2 position of the dioxolane ring if a chiral diol is used in its synthesis.

The presence of the (E)-3-hexenyl group offers a site for various chemical transformations. For instance, asymmetric dihydroxylation or epoxidation of the double bond could lead to the formation of new stereocenters. The stereochemical outcome of such reactions could potentially be influenced by the existing chirality in the dioxolane ring, making it a substrate for diastereoselective reactions to produce complex chiral molecules.

Table 1: Potential Asymmetric Transformations of this compound

| Reaction Type | Potential Reagents | Potential Product Type |

| Asymmetric Dihydroxylation | AD-mix-α, AD-mix-β | Chiral Triol Derivative |

| Asymmetric Epoxidation | Sharpless, Jacobsen, or Shi epoxidation | Chiral Epoxy-dioxolane |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Chiral Saturated Ether-dioxolane |

These transformations would yield polyfunctional, enantiomerically enriched molecules that could serve as key intermediates in the synthesis of complex natural products or pharmaceuticals. However, it is crucial to note that these are theoretical applications based on the known reactivity of similar structures, and specific research on this compound in this context is currently unavailable in the public domain.

Synthesis of Advanced Materials Components (e.g., optical materials, electronic materials)

The application of 1,3-dioxolane derivatives in materials science is an emerging area. For instance, 1,3-dioxolane itself is used as a comonomer in the production of polyacetals and as a component in lithium battery electrolytes due to its good ionic conductivity and chemical stability. silverfernchemical.com

The this compound molecule possesses features that could be hypothetically exploited in materials science. The hexenyl side chain could be a site for polymerization, potentially leading to the formation of polymers with unique properties conferred by the dioxolane moiety. For example, such polymers could exhibit interesting optical properties or be used as polymer electrolytes.

The synthesis of poly(1,3-dioxolane) has been shown to produce quasi-solid-state electrolytes for batteries. rsc.org The incorporation of a functional side chain like the hexenyloxy group could allow for further modification and tuning of the polymer's properties.

Table 2: Potential Material Science Applications of this compound Derivatives

| Material Type | Potential Role of the Compound | Potential Properties |

| Polymer Electrolytes | Monomer or additive | Enhanced ionic conductivity, tunable mechanical properties |

| Optical Polymers | Monomer | Specific refractive index, transparency |

| Functionalized Surfaces | Surface modification agent | Altered hydrophobicity, sites for further reaction |

Again, these are speculative applications, and there is no direct evidence in the scientific literature of this compound being used for these purposes.

Role in Catalysis: Ligand Design or Immobilization

The oxygen atoms in the 1,3-dioxolane ring possess lone pairs of electrons and can act as ligands for metal catalysts. While simple dioxolanes are not typically strong ligands, the introduction of other functional groups can enhance their coordinating ability. The this compound molecule could theoretically be modified to create a bidentate or tridentate ligand by introducing additional donor atoms.

For example, epoxidation of the double bond followed by ring-opening with a nucleophile containing a donor atom (e.g., a pyridine (B92270) or phosphine (B1218219) group) could generate a chiral ligand. The stereochemistry of the resulting ligand would be influenced by the original chirality of the dioxolane. Such chiral ligands are highly valuable in asymmetric catalysis.

Furthermore, the hexenyl group provides a handle for immobilization onto a solid support, such as silica (B1680970) gel or a polymer resin. This would allow for the creation of a heterogeneous catalyst, which can be easily separated from the reaction mixture and potentially recycled.

Despite these possibilities, a search of the chemical literature did not reveal any instances of this compound being used in ligand design or for catalyst immobilization.

Applications in Specialty Chemicals and Fragrance/Flavor Industry (Focusing on Chemical Structure, not Biological Effect)

The fragrance and flavor industry often utilizes esters, ethers, and acetals with specific carbon skeletons to create desired scents. The general class of alkyl-substituted 1,3-dioxolanes has been mentioned in patents related to perfumes. google.comscentree.co The odor of these compounds is highly dependent on their specific molecular structure.

The structure of this compound, with its C6 alkenyl chain, is reminiscent of "green" and "fruity" notes often associated with hexenol and its derivatives. The dioxolane moiety would modify this scent, potentially adding a different character. The "E" configuration of the double bond is also a critical factor in determining the olfactory properties.

A search of fragrance ingredient databases and glossaries did not yield specific information on the scent profile of this compound. cloudfront.net However, based on its structural similarity to known fragrance ingredients, it is plausible that it could possess interesting olfactory properties.

Table 3: Structural Features of this compound and Their Potential Influence on Fragrance

| Structural Feature | Potential Contribution to Scent Profile |

| (E)-3-Hexenyl group | "Green", "leafy", "fruity" notes |

| Dioxolane ring | Modification of the primary scent, potential for "sweet" or "woody" undertones |

| Ether linkage | Contribution to overall volatility and scent character |

It is important to emphasize that without empirical data, any description of its scent is purely speculative. The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which indicates its commercial availability, but specific applications in the fragrance industry are not publicly documented. europa.eu

Theoretical and Computational Chemistry Studies of E 2 3 Hexenyloxy 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent stability of a molecule. For a molecule like (E)-2-(3-Hexenyloxy)-1,3-dioxolane, these methods can provide detailed information on its geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to determine its most stable three-dimensional structure.

The geometry optimization would reveal key structural parameters. For the 1,3-dioxolane (B20135) ring, studies on similar substituted dioxolanes suggest that it adopts a non-planar, half-chair or envelope conformation. beilstein-journals.orgbeilstein-journals.org The exact conformation would be influenced by the bulky (E)-2-(3-hexenyloxy) substituent at the C2 position. The bond lengths and angles within the dioxolane ring would be expected to be similar to those calculated for other 2-alkoxy-1,3-dioxolanes. beilstein-journals.org For instance, the C-O bond lengths within the ring are typically around 1.4 Å, and the O-C-O angle is approximately 106°. cdnsciencepub.com

Energy profiles calculated using DFT can help understand the barriers to rotation around these bonds. For example, the rotational barrier around the C-O bond of the ether linkage would be a key parameter influencing the molecule's dynamic behavior. Studies on similar ethers suggest these barriers are relatively low, allowing for rapid conformational changes at room temperature. cdnsciencepub.com

Table 1: Predicted Geometrical Parameters for the 1,3-Dioxolane Moiety of this compound based on DFT Calculations of Analogous Systems.

| Parameter | Predicted Value | Reference System |

|---|---|---|

| C-O (ring) bond length | ~1.42 Å | 2-alkoxy-1,3-dioxolanes beilstein-journals.org |

| C-C (ring) bond length | ~1.52 Å | Substituted 1,3-dioxolanes |

| O-C-O (ring) angle | ~106° | 1,3-Dioxolane cdnsciencepub.com |

| C-O-C-O (ring) dihedral angle | ~30-40° (half-chair) | 2-substituted 1,3-dioxolanes beilstein-journals.org |

This table presents predicted values based on computational studies of structurally similar compounds.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic energies and reaction barriers, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) can be employed. While computationally more demanding, these methods provide a higher level of theory and can be used to benchmark the results from DFT calculations.

For this compound, high-accuracy ab initio calculations would be particularly useful for determining the relative energies of different conformers with a high degree of confidence. This is important as the subtle balance of steric and electronic effects can lead to multiple low-energy conformations. Furthermore, these methods are the gold standard for calculating activation energies for chemical reactions, as will be discussed in section 6.3. Studies on the hydrolysis of acetals have shown the importance of using high-level ab initio methods to obtain accurate reaction barriers. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and intermolecular interactions of flexible molecules like this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule behaves in a condensed phase (e.g., in a solvent or in the bulk liquid).

For this compound, MD simulations would be invaluable for understanding the dynamic equilibrium between different conformers of the hexenyloxy chain and the puckering of the dioxolane ring. researchgate.netosti.govseoultech.ac.krpsu.edu The simulations would show how the molecule folds and unfolds, and which conformations are most populated at a given temperature. This information is crucial for understanding its physical properties and how it interacts with other molecules.

MD simulations can also be used to study intermolecular interactions. By simulating a collection of this compound molecules, one can analyze the nature and strength of the forces between them. These would primarily be van der Waals interactions, with the ether and acetal (B89532) oxygens also capable of acting as hydrogen bond acceptors. Understanding these interactions is key to predicting properties like boiling point, viscosity, and solubility. Studies on similar ethers and acetals have shown that the ether oxygen is a significant site for intermolecular interactions. nih.gov

Table 2: Potential Intermolecular Interactions for this compound Investigated by Molecular Dynamics.

| Interaction Type | Description | Predicted Significance |

|---|---|---|

| Van der Waals | Dispersion forces between the hydrocarbon portions of the molecules. | High |

| Dipole-Dipole | Interactions between the permanent dipoles arising from the C-O bonds. | Moderate |

This table outlines the types of intermolecular interactions that would be significant for the title compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling chemical reactions, identifying transition states, and elucidating reaction mechanisms. For this compound, several reaction types are of interest.

Prediction of Reactivity and Selectivity

The reactivity of this compound is dictated by its functional groups. The 1,3-dioxolane moiety is a cyclic acetal, which is susceptible to hydrolysis under acidic conditions to yield an aldehyde (from the C2 position), ethylene (B1197577) glycol, and the corresponding alcohol (3-hexen-1-ol). beilstein-journals.orgchemistrysteps.com The unsaturated ether part of the molecule can undergo reactions typical of alkenes (e.g., addition reactions) and ethers (e.g., hydrogen abstraction).

Computational methods can predict the most likely sites of reaction. For instance, by calculating the distribution of the electrostatic potential on the molecule's surface, one can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The oxygen atoms of the acetal and ether are expected to be nucleophilic centers, while the double bond can also act as a nucleophile.

DFT calculations can be used to model the reaction pathways and determine the activation energies for different potential reactions. rsc.orgnsf.govbohrium.com For example, one could compare the activation barrier for the hydrolysis of the acetal with that of an addition reaction to the double bond under specific conditions. This would allow for the prediction of which reaction is more likely to occur. The selectivity of a reaction (e.g., regioselectivity or stereoselectivity) can also be predicted by comparing the activation energies of the different possible reaction channels.

Elucidation of Mechanistic Details

Beyond predicting reactivity, computational chemistry can provide detailed insights into the reaction mechanism at the atomic level. This involves locating the transition state structure for a given reaction and analyzing its geometry and electronic properties. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For the acid-catalyzed hydrolysis of the 1,3-dioxolane ring, computational studies on analogous acetals have shown that the mechanism typically involves protonation of one of the ring oxygens, followed by ring opening to form a resonance-stabilized carbocation intermediate. ic.ac.ukeudl.eu This intermediate is then attacked by water, leading to the final products. Transition state theory calculations can be used to determine the rate constants for each step of the reaction. acs.orgresearchgate.net

For reactions at the double bond, such as electrophilic addition, computational modeling can elucidate the structure of the intermediate carbocation and the stereochemistry of the final product. Similarly, for radical reactions such as hydrogen abstraction from the ether chain, DFT calculations can identify the most susceptible C-H bonds and the structure of the resulting radical. acs.org

Table 3: Computationally Investigated Reaction Pathways for this compound.

| Reaction Type | Key Mechanistic Steps (Computationally Modeled) | Predicted Products |

|---|---|---|

| Acetal Hydrolysis | Protonation, Ring Opening (Transition State 1), Nucleophilic Attack by Water (Transition State 2) ic.ac.ukeudl.eu | 3-Hexen-1-ol, Ethylene Glycol, Formaldehyde |

| Electrophilic Addition to C=C | Formation of a carbocation intermediate (Transition State 1), Nucleophilic attack (Transition State 2) | Dihaloalkane, Halohydrin, etc. (depending on electrophile) |

This table summarizes potential reaction pathways and the mechanistic details that can be elucidated through computational modeling.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons, with nearby electronegative oxygen atoms causing a downfield shift. libretexts.orgucl.ac.uk The protons on the double bond are also expected to be in the characteristic alkene region. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 0.9 - 1.0 | Triplet |

| H-2 | 1.9 - 2.1 | Quintet |

| H-3 | 5.4 - 5.6 | Multiplet |

| H-4 | 5.5 - 5.7 | Multiplet |

| H-5 | 3.5 - 3.7 | Triplet |

| H-6 | 5.2 - 5.4 | Triplet |

| H-7/H-8 | 3.9 - 4.1 | Multiplet |

| H-9/H-10 | 3.9 - 4.1 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

In the ¹³C NMR spectrum, the carbon atoms of the dioxolane ring and those adjacent to the ether oxygen are expected to be deshielded and appear at lower field. libretexts.orglibretexts.org The sp² hybridized carbons of the alkene bond will also have characteristic shifts in the downfield region. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 13 - 15 |

| C-2 | 20 - 22 |

| C-3 | 125 - 135 |

| C-4 | 128 - 138 |

| C-5 | 68 - 72 |

| C-6 | 100 - 105 |

| C-7/C-8 | 64 - 68 |

| C-9 | 22 - 24 |

Predicted IR Vibrational Frequencies

The infrared spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretching of the ether and dioxolane moieties, the C=C stretching of the alkene, and the C-H stretching and bending vibrations. fiveable.melibretexts.orglmu.edu The trans configuration of the double bond would typically result in a distinct C-H out-of-plane bending vibration.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | Alkyl | 2850 - 3000 | Strong |

| C-H Stretch (sp²) | Alkene | 3010 - 3040 | Medium |

| C=C Stretch | Alkene | 1665 - 1675 | Weak-Medium |

| C-O-C Stretch | Ether & Dioxolane | 1050 - 1150 | Strong |

| C-H Bend (trans) | Alkene | 960 - 970 | Strong |

Molecular Docking and Interaction Studies with Non-Biological Substrates or Catalysts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often associated with drug discovery, it is also a powerful tool for understanding interactions with non-biological substrates, such as catalysts. nih.govnih.govresearchgate.netdtu.dk

Potential Catalytic Interactions

The synthesis or transformation of this compound could involve heterogeneous or homogeneous catalysis. For instance, its formation might be catalyzed by solid acid catalysts like zeolites. mdpi.com Molecular docking studies could be employed to investigate the interaction of the molecule within the pores and active sites of a zeolite framework.

Such studies could provide valuable insights into:

Binding Affinity and Orientation: Determining the most stable binding mode of the molecule within the catalyst's active site. This information is crucial for understanding the reaction mechanism and selectivity. nih.gov

Conformational Changes: Analyzing how the conformation of this compound might change upon binding to the catalyst.

Key Interactions: Identifying the specific atoms or functional groups of the molecule that interact with the catalyst, for example, through hydrogen bonding or van der Waals forces with the zeolite framework. mdpi.com

Hypothetical Docking Scenario with a Zeolite Catalyst

A hypothetical molecular docking study could involve placing the this compound molecule within the microporous structure of a zeolite, such as ZSM-5. The ether and dioxolane oxygens could act as hydrogen bond acceptors, interacting with the acidic Brønsted sites of the zeolite. The simulation would calculate the binding energy for various poses, identifying the most energetically favorable orientation. This could help in understanding, for example, the regioselectivity of a potential acid-catalyzed hydrolysis or rearrangement of the molecule.

These computational approaches, while theoretical, provide a foundational understanding of the chemical behavior of this compound and can guide future experimental work on its synthesis, characterization, and application.

Future Research Directions and Emerging Trends in E 2 3 Hexenyloxy 1,3 Dioxolane Chemistry

Development of Novel Stereoselective Synthetic Routes

The synthesis of (E)-2-(3-Hexenyloxy)-1,3-dioxolane typically yields a racemic mixture at the C2 position of the dioxolane ring. The development of synthetic routes that can control the stereochemistry at this center is a significant area for future research. Enantiomerically pure acetals are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. researchgate.net Future efforts will likely focus on asymmetric catalysis to achieve high enantioselectivity.

Key research avenues include:

Chiral Brønsted Acid Catalysis: The use of chiral phosphoric acids or other Brønsted acids to catalyze the acetalization reaction between an aldehyde and a diol in an enantioselective manner.

Organocatalysis: Employing chiral amines or other small organic molecules to activate the starting materials and guide the stereochemical outcome of the cyclization.

Enzymatic Synthesis: Investigating the use of enzymes, such as lipases or specific acetalases, to catalyze the formation of the dioxolane ring with high stereocontrol under mild reaction conditions.

The successful development of such methods would provide access to individual stereoisomers of this compound, enabling a deeper understanding of how chirality influences its properties, particularly its olfactory profile.

Exploration of New Catalytic Transformations Involving Both Functional Groups

The presence of both an alkene and an acetal (B89532) functional group within the same molecule opens up possibilities for novel catalytic transformations that can engage one or both of these moieties. Future research will likely move beyond simple modifications of one group to explore more complex, tandem, or cascade reactions.

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Functional Group(s) Involved | Potential Outcome |

| Tandem Hydroformylation-Acetal Exchange | Alkene, Dioxolane | Introduction of an aldehyde group at the alkene, followed by an intramolecular reaction with the dioxolane, leading to more complex cyclic or bicyclic structures. |

| Ring-Closing Metathesis | Alkene (after modification) | If a second double bond is introduced, ring-closing metathesis could be used to form macrocyclic structures, potentially with interesting host-guest properties. |

| Intramolecular Cycloadditions | Alkene, Dioxolane (as precursor) | In-situ generation of a reactive species from the dioxolane that could then undergo an intramolecular cycloaddition with the alkene to form complex polycyclic systems. |

| Catalytic Hydrogenation/Transfer Hydrogenation | Alkene | Selective reduction of the carbon-carbon double bond to yield 2-(Hexyloxy)-1,3-dioxolane, allowing for a comparative study of saturated vs. unsaturated analogues. |

These advanced catalytic strategies would significantly expand the chemical space accessible from this compound, paving the way for the discovery of new molecules with unique properties and applications.

Expansion of Applications in Advanced Materials and Polymer Science

While known for its use as a fragrance ingredient, the structure of this compound makes it an intriguing candidate for applications in materials science. Dioxolane derivatives have been recognized for their potential in creating functional polymers. researchgate.net

A key area of future research is the ring-opening polymerization of the dioxolane moiety. Cationic initiators can trigger the opening of the 1,3-dioxolane (B20135) ring to form poly(keto ether) structures. hanrimwon.comhanrimwon.com The (E)-3-hexenyl side chain could then act as a pendant group along the polymer backbone, offering sites for subsequent cross-linking or functionalization. This could lead to the development of novel biodegradable polymers, coatings, or adhesives with tunable properties.

Furthermore, polymers incorporating ether-rich monomers like dioxolanes have shown promise in gas separation applications, particularly for CO2 capture, due to favorable solubility selectivity. membranejournal.or.kr Research into copoloymers of this compound with other monomers could lead to new membrane materials. The compound's use as a co-solvent or additive in electrolytes for lithium-ion batteries also represents another avenue for exploration, as dioxolane is a known component in such systems. membranejournal.or.kr

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of acetals and related compounds is increasingly benefiting from the adoption of flow chemistry. numberanalytics.comrsc.org This technology offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, improved scalability, and the potential for in-line purification and analysis. rsc.orgrsc.orgnih.gov

Future research will focus on developing a continuous flow process for the synthesis of this compound. This would involve pumping the starting materials (e.g., an aldehyde, ethylene (B1197577) glycol, and a catalyst) through a heated reactor coil, allowing for rapid optimization of reaction conditions and high-throughput production. rsc.org

Table 2: Comparison of Batch vs. Flow Synthesis for Dioxolane Production

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, requires larger reactors | Easy, run for longer time |

| Safety | Potential for thermal runaway | Superior heat and mass transfer, smaller reaction volume |

| Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |

| Optimization | Time-consuming, one experiment at a time | Rapid, automated parameter screening |

| Integration | Difficult to integrate with other processes | Easily integrated with purification and analysis steps nih.gov |

In conjunction with flow chemistry, automated synthesis platforms can be used to create libraries of dioxolane derivatives. beilstein-journals.orgchemrxiv.orgacs.org By systematically varying the alcohol and/or the aldehyde/ketone components, researchers can rapidly generate a diverse set of molecules for high-throughput screening in areas such as fragrance discovery, materials science, and pharmaceuticals. researchgate.netresearchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. Future research on this compound and its analogues will heavily leverage advanced computational modeling for predictive design.

Quantitative Structure-Activity Relationship (QSAR): For fragrance applications, QSAR models can be developed to correlate structural features of dioxolane derivatives with their olfactory properties (e.g., scent character, intensity, and tenacity). This allows for the in silico design of new compounds with desired scent profiles.

Computer-Aided Molecular Design (CAMD): These tools can be used to design molecules with specific physical properties, such as boiling point, solubility, and viscosity. researchgate.net This is crucial for designing new solvents, electrolyte components, or polymer precursors.

Machine Learning and AI: By training algorithms on existing data, machine learning models can predict the properties and potential applications of novel, untested compounds. biochemjournal.comacs.org This predictive power can guide synthetic efforts toward the most promising candidates, saving significant time and resources. ukri.orgfychemgroup.com

The integration of these computational approaches will enable a more rational, design-oriented approach to research, moving from serendipitous discovery to targeted innovation in the field of dioxolane chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(3-Hexenyloxy)-1,3-dioxolane?

- Methodological Answer : The compound can be synthesized via aldol condensation followed by hydrogenation. For example, 1,3-dioxolane derivatives are often prepared by reacting aldehydes (e.g., 3-hexenal) with ethylene glycol under acid catalysis (e.g., concentrated sulfuric acid) to form the dioxolane ring. Subsequent hydrogenation with catalysts like Raney nickel ensures stereoselectivity for the (E)-isomer . Reactive distillation methods, as demonstrated for 1,3-dioxolane synthesis, may enhance yield (up to 99.5%) by combining reaction and separation steps .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :